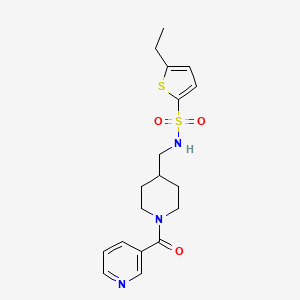

5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

Beschreibung

5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene ring substituted with an ethyl group at the 5-position and a nicotinoylpiperidinylmethyl moiety at the sulfonamide nitrogen. This compound is of interest in medicinal chemistry due to its structural resemblance to 5-HT6 receptor modulators and other bioactive sulfonamides. Its design leverages the thiophene-sulfonamide scaffold, known for its versatility in targeting enzymes and receptors such as carbonic anhydrases (CAs) and protein kinases .

Eigenschaften

IUPAC Name |

5-ethyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-2-16-5-6-17(25-16)26(23,24)20-12-14-7-10-21(11-8-14)18(22)15-4-3-9-19-13-15/h3-6,9,13-14,20H,2,7-8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYPRIKMNPWMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process may start with the preparation of the thiophene ring, followed by the introduction of the ethyl group and sulfonamide group. The piperidine ring is then synthesized and attached to the thiophene ring via a nicotinoyl linker.

Thiophene Ring Formation: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base.

Piperidine Ring Synthesis: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Nicotinoyl Linker Attachment: The nicotinoyl group can be attached to the piperidine ring through acylation reactions using nicotinoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and electron-deficient thiophene ring may undergo nucleophilic aromatic substitution (SₙAr) or aliphatic substitution under specific conditions.

Electrophilic Substitution on Thiophene

The thiophene ring’s electron-rich nature allows electrophilic substitution, though the electron-withdrawing sulfonamide group directs reactivity.

| Reaction Type | Reagents/Conditions | Position/Outcome | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Preferential substitution at C-3 or C-5 of thiophene | Limited by sulfonamide’s deactivation |

| Halogenation | Cl₂/Br₂, FeCl₃ | Halogenation at C-4 (para to sulfonamide) | Bromination favored over chlorination |

Hydrolysis and Stability

Hydrolytic reactions are expected at the nicotinoyl amide and sulfonamide groups under extreme pH.

Oxidation and Reduction

The ethyl group and thiophene/sulfonamide moieties may undergo redox reactions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |

|---|---|---|---|

| Thiophene Oxidation | mCPBA | Thiophene sulfoxide or sulfone | Over-oxidation to sulfone at higher temps |

| Ethyl Group Oxidation | KMnO₄, H₂O | Carboxylic acid (-CH₂CH₃ → -COOH) | Requires harsh conditions |

Salt Formation and Coordination

The sulfonamide nitrogen and piperidine group can participate in acid-base reactions.

Functional Group Transformations

The nicotinoyl group enables additional reactivity:

Analytical Characterization

Key methods for monitoring reactions include:

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound has a complex structure characterized by the presence of a thiophene ring, a sulfonamide group, and a piperidine derivative. The molecular formula is with notable functional groups that contribute to its biological activity.

Pharmacological Studies

Research indicates that 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide exhibits significant pharmacological properties, particularly as an inhibitor of certain enzyme activities. Studies have highlighted its potential as a therapeutic agent in treating various conditions, including inflammation and pain management.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The sulfonamide moiety is known for its antibacterial effects, which may be enhanced by the thiophene structure, suggesting potential applications in antibiotic development .

Neurological Research

The compound's structural similarity to known neuroactive substances has led to research into its effects on the central nervous system. Case studies indicate potential benefits in treating neurological disorders, possibly through modulation of neurotransmitter systems .

Cancer Research

There is emerging evidence that compounds similar to 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide may exhibit anti-cancer properties. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Dehydrocyclization | Utilizes CBr4 for cyclization reactions | 71 - 88 |

| Coupling Reactions | Combines thiophene derivatives with piperidines | Variable |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized various concentrations to determine minimum inhibitory concentrations (MIC), demonstrating effectiveness comparable to established antibiotics .

Case Study 2: Neuropharmacological Effects

In a neurological study, researchers evaluated the effects of the compound on animal models exhibiting symptoms of anxiety and depression. Results indicated a reduction in anxiety-like behaviors, suggesting potential therapeutic applications for mood disorders .

Case Study 3: Cancer Cell Line Testing

In vitro studies on cancer cell lines showed that treatment with this compound resulted in decreased cell viability and induced apoptosis. These findings warrant further investigation into its mechanism of action and therapeutic potential against specific cancer types .

Wirkmechanismus

The mechanism of action of 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can interact with enzymes, inhibiting their activity. The nicotinoyl group can bind to nicotinic receptors, modulating their function. The piperidine ring can interact with various neurotransmitter receptors, affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

- Substituent Impact: The ethyl group in the target compound likely enhances lipophilicity and CNS penetration compared to chloro or oxocyclohexyl analogs. The nicotinoylpiperidinyl group may confer 5-HT6 receptor specificity over kinase or CA targets.

- Efficacy Variability : Partial agonism at 5-HT6 receptors (as seen in SB-331711 and the target compound) is model-dependent, complicating direct efficacy comparisons .

Biologische Aktivität

5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, a compound characterized by its unique structural components, has garnered interest due to its potential biological activity. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Synthesis

The molecular formula of 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is with a molecular weight of 393.5 g/mol. The compound features a thiophene ring, a piperidine moiety, and a sulfonamide group, which collectively contribute to its biological activity.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Intermediate : This can be achieved through cyclization reactions involving suitable precursors.

- Nicotinoylation : The piperidine intermediate is reacted with nicotinic acid or derivatives to introduce the nicotinoyl group.

- Sulfonamide Formation : The final step involves reacting the nicotinoylpiperidine with methanesulfonyl chloride in the presence of a base to form the desired sulfonamide .

The biological activity of 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is primarily attributed to its interaction with specific molecular targets:

- Nicotinic Receptors : The nicotinoyl group may enhance binding to nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : This compound may act as an inhibitor of certain kinases, similar to other thiophene sulfonamides that have been shown to inhibit c-Jun N-terminal kinases (JNKs), which are implicated in various disease states including neurodegenerative disorders and inflammation .

Pharmacological Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Activity : Like other thiophene sulfonamides, it may exhibit anti-inflammatory properties by inhibiting pathways involved in inflammatory responses.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests it could have neuroprotective effects, particularly in conditions like epilepsy or neurodegenerative diseases .

Study 1: JNK Inhibition and Neuroprotection

A study investigated the JNK-inhibiting properties of thiophene sulfonamides, revealing that certain derivatives could protect neuronal cells from apoptosis induced by growth factor deprivation. This suggests that compounds like 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide could be developed as neuroprotective agents .

Study 2: Anti-cancer Potential

Another research effort focused on the anti-cancer potential of thiophene derivatives, demonstrating that modifications in their structure could lead to significant inhibition of cancer cell proliferation. Compounds exhibiting similar structural features to 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide showed promising results against various cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | JNK inhibition | Potent inhibitor with neuroprotective effects |

| Benzoylaminomethyl thiophene sulfonamides | Anti-inflammatory | Effective in reducing inflammation in animal models |

| Thiadiazole derivatives | Anti-cancer | Showed selective toxicity towards cancer cells |

Q & A

Q. What synthetic strategies are recommended for preparing 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, and what critical reaction parameters must be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Thiophene sulfonamide core formation : Sulfonation of 5-ethylthiophene followed by amide coupling with a nicotinoylpiperidine derivative. Key reagents include Lawesson’s reagent for sulfur introduction and coupling agents like EDC/HOBt for amide bond formation .

- Piperidine functionalization : Substitution at the piperidine 4-position requires controlled pH (7–9) and temperatures (0–5°C) to avoid side reactions. Solvents such as DMF or dichloromethane are preferred for solubility .

- Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate the final compound. Monitor purity via LC-MS and confirm with H/C NMR .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm, piperidine protons at δ 2.5–3.5 ppm). C NMR identifies carbonyl (C=O at ~170 ppm) and sulfonamide (SO at ~110 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 463.12) .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm) and amide N-H bends (~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay standardization : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to cross-validate activity. For example, discrepancies in IC values may arise from differences in cell permeability or off-target effects .

- Data normalization : Adjust for assay-specific variables (e.g., serum protein binding, pH) using reference inhibitors. Include positive controls (e.g., known sulfonamide-based inhibitors) to calibrate results .

- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct target binding, distinguishing true activity from assay artifacts .

Q. What computational approaches are optimal for predicting the binding modes of this compound with target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes like carbonic anhydrase. Prioritize docking grids near catalytic zinc ions, given sulfonamide’s affinity for metal centers .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the nicotinoyl group and active-site residues (e.g., Thr199 in CA IX) .

- Free energy calculations : Apply MM-PBSA to estimate binding energies, focusing on contributions from hydrophobic (ethyl group) and polar (sulfonamide) moieties .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?

- Methodological Answer :

- Modular derivatization : Synthesize analogs with variations in the ethyl group (e.g., replacing with cyclopropyl or halogenated alkyl) and piperidine substituents (e.g., fluorination for metabolic stability) .

- ADME profiling : Use Caco-2 assays for permeability and microsomal stability tests (human liver microsomes) to identify metabolically labile sites. For example, oxidation of the piperidine ring may require steric hindrance via methyl groups .

- In vivo correlation : Compare plasma half-lives in rodent models with computational predictions (e.g., SwissADME) to refine logP and PSA (polar surface area) targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.